molecular formula C7H5F2NO2 B1167968 C.I.Disperse Violet 94 CAS No. 100358-02-9

C.I.Disperse Violet 94

Cat. No.: B1167968
CAS No.: 100358-02-9
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on general knowledge of disperse dyes, it can be inferred that this compound belongs to the anthraquinone or azo dye class, commonly used for synthetic textile dyeing. Disperse dyes are typically non-ionic, hydrophobic compounds applied under high-temperature conditions. While specific data on Violet 94 is absent in the referenced materials, comparisons will focus on structurally or functionally similar disperse dyes (e.g., C.I. Disperse Violet 93, C.I. Disperse Red 1, and C.I. Disperse Blue 26) using available evidence.

Properties

CAS No.

100358-02-9

Molecular Formula

C7H5F2NO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include C.I. Disperse Violet 93 and its derivatives (e.g., PBTA-9 and non-Cl PBTA-9), which share functional groups like bromine or chlorine substituents and benzotriazole moieties. These substituents influence molecular weight, solubility, and environmental persistence.

Table 1: Molecular Properties of Selected Disperse Dyes

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
C.I. Disperse Violet 93 52697-38-8 C₁₈H₁₉BrN₆O₅ 479.28 Bromine, nitro groups
C.I. Disperse Violet 93 (Cl derivative) N/A C₁₈H₁₉ClN₆O₅ 434.83 Chlorine, nitro groups
C.I. Disperse Red 1 2872-52-8 C₁₆H₁₃N₃O₄ 311.29 Azo group, methyl ester
C.I. Disperse Blue 26 3860-63-7 C₁₄H₉N₃O₄ 283.24 Anthraquinone core
  • Its chlorine derivative (434.83 g/mol) demonstrates how halogen substitution alters physicochemical properties .
Mutagenicity and Toxicity
  • C.I. Disperse Violet 93 Derivatives: PBTA-9 and non-Cl PBTA-9, synthesized from Violet 93, exhibit higher mutagenicity than the parent dye in Salmonella/microsome assays with metabolic activation (S9). This suggests that benzotriazole derivatives amplify genotoxic risks .
  • C.I. Disperse Red 1: Documented as mutagenic due to nitro-reduction pathways generating carcinogenic aromatic amines .
  • Regulatory Status : ZDHC MRSL guidelines (2021) recommend substituting mutagenic dyes like Violet 93 with safer alternatives compliant with restricted substance lists (RSLs) .

Table 2: Toxicity and Regulatory Profiles

Compound Mutagenicity (S9 Activation) Regulatory Status (ZDHC MRSL) Safer Alternatives
C.I. Disperse Violet 93 High (derivatives > parent) Restricted Not specified in evidence
C.I. Disperse Red 1 High Restricted Compliant disperse red dyes
C.I. Disperse Blue 26 Limited data Restricted Blue 35A/B, Blue 124
Industrial and Environmental Considerations
  • Persistence: Halogenated dyes like Violet 93 (bromine) may resist biodegradation, increasing aquatic toxicity risks.
  • Compliance : Suppliers are urged to disclose formulations meeting ZDHC MRSL limits and provide safety data sheets (SDS) aligned with GHS requirements .

Q & A

Q. How can researchers integrate machine learning to predict the dye’s colorfastness based on molecular descriptors?

  • Methodological Answer : Train regression models (e.g., random forest) using datasets of molecular weight, logP, and dipole moments as inputs, with colorfastness ratings as outputs. Validate with leave-one-out cross-validation and SHAP analysis to interpret feature importance .

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